3-Bromo-5-chloro-4-hydroxybenzonitrile chemical properties
3-Bromo-5-chloro-4-hydroxybenzonitrile chemical properties
Topic: 3-Bromo-5-chloro-4-hydroxybenzonitrile chemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]
A Bifunctional Scaffold for Asymmetric Aryl Functionalization[1]
Executive Summary
3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS: 1689-86-7) is a highly specialized halogenated phenol derivative serving as a critical intermediate in the synthesis of agrochemicals (herbicide analogs) and pharmaceutical scaffolds.[1][2] Unlike its symmetric relative Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), this mixed-halogen compound offers a unique advantage in medicinal chemistry: orthogonal reactivity .[1]
The presence of both bromine and chlorine atoms in the ortho positions relative to the hydroxyl group creates an electronic environment that significantly lowers the pKa of the phenol while providing distinct handles for chemo-selective metal-catalyzed cross-coupling reactions.[1] This guide details the physicochemical profile, synthetic pathways, and chemo-selective utility of this compound.[1]
Physicochemical Identity & Properties[1][2][3][4][5]
The compound is characterized by a highly acidic phenolic proton, driven by the electron-withdrawing nature of the nitrile group (para) and the two halogen atoms (ortho).
| Property | Value / Description | Technical Insight |
| CAS Number | 1689-86-7 | Verified Registry ID.[1][2] |
| Molecular Formula | C₇H₃BrClNO | |
| Molecular Weight | 232.46 g/mol | Distinct mass shift from dibromo analog (276.91).[1] |
| Predicted pKa | ~3.9 – 4.1 | Significantly more acidic than phenol (pKa 10).[1] Comparable to Bromoxynil (pKa 3.86).[1] |
| LogP | 2.6 | Moderate lipophilicity; suitable for membrane permeability in agro/pharma applications.[1] |
| Appearance | Off-white to tan powder | Oxidation of the phenol can lead to darker coloration over time.[1] |
| Solubility | DMSO, Methanol, Acetone | Poor water solubility in neutral form; soluble in alkaline aqueous media (phenolate formation). |
Synthetic Methodology
The synthesis of 3-bromo-5-chloro-4-hydroxybenzonitrile requires a controlled, stepwise halogenation strategy to avoid the formation of symmetric byproducts (3,5-dichloro or 3,5-dibromo analogs).[1]
Protocol: Stepwise Asymmetric Halogenation
Starting Material: 4-Hydroxybenzonitrile
Reaction Type: Electrophilic Aromatic Substitution (
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Step 1: Chlorination
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Step 2: Bromination
Figure 1: Stepwise synthetic pathway for asymmetric halogenation, ensuring high purity of the mixed-halogen scaffold.
Reactivity & Chemo-Selectivity
The core value of this molecule lies in its Chemo-Selective Functionalization .[1] The bond dissociation energy (BDE) difference between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) allows researchers to sequentially functionalize the ring.[1]
Selective Palladium-Catalyzed Coupling
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond reacts preferentially .[1][3]
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Primary Functionalization: Oxidative addition of Pd(0) occurs at the C-Br bond.[1] This allows the introduction of an aryl or amino group at the 3-position while leaving the 5-chloro group intact.[1]
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Secondary Functionalization: The remaining C-Cl bond can subsequently be activated using specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) under more forcing conditions.[1]
Phenolic Acidity & O-Alkylation
Due to the low pKa (~4.0), the hydroxyl group is easily deprotonated by weak bases (
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Ether Synthesis: Reacts rapidly with alkyl halides to form ethers.[1]
-
Protection: The phenol must often be protected (e.g., as a methyl ether or acetate) before conducting Pd-catalyzed coupling to prevent catalyst poisoning or side reactions.[1]
Figure 2: Chemo-selective reactivity map highlighting the orthogonal reactivity of the bromine (coupling) and hydroxyl (alkylation) groups.[1]
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The compound serves as an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency.[1] The nitrile group acts as a hydrogen bond acceptor, while the halogens provide hydrophobic contacts.
Herbicide Resistance Studies
As a close analog of Bromoxynil (a photosystem II inhibitor), this compound is used in structure-activity relationship (SAR) studies to map the binding pocket of the D1 protein in weeds.[1] The size difference between Cl (1.75 Å) and Br (1.85 Å) helps define the steric tolerance of the binding site.[1]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
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GHS Classifications:
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Handling Protocol:
References
-
PubChem Compound Summary. (2025). 3-Bromo-5-chloro-4-hydroxybenzonitrile (CID 14556305).[1][2] National Center for Biotechnology Information.[1] Link[1]
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Carpenter, K., & Heywood, B. J. (1963).[1][5] Herbicidal action of 3:5-dihalogeno-4-hydroxybenzonitriles.[1][5] Nature, 200, 28-29.[1][5] (Foundational work on halogenated hydroxybenzonitrile herbicides).
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457-2483.[1] (Mechanism of Br vs Cl selectivity).[1][3][6]
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European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-bromo-5-chloro-4-hydroxybenzonitrile.[1][2]Link[1][2]
Sources
- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-5-hydroxybenzonitrile 95% | CAS: 770718-92-8 | AChemBlock [achemblock.com]
- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
